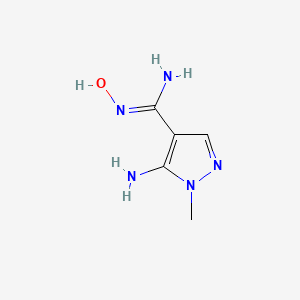

5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide

CAS No.: 62564-69-6

Cat. No.: VC5008757

Molecular Formula: C5H9N5O

Molecular Weight: 155.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62564-69-6 |

|---|---|

| Molecular Formula | C5H9N5O |

| Molecular Weight | 155.16 g/mol |

| IUPAC Name | 5-amino-N'-hydroxy-1-methylpyrazole-4-carboximidamide |

| Standard InChI | InChI=1S/C5H9N5O/c1-10-5(7)3(2-8-10)4(6)9-11/h2,11H,7H2,1H3,(H2,6,9) |

| Standard InChI Key | XECOTZZVUWXPCZ-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C=N1)C(=NO)N)N |

| Canonical SMILES | CN1C(=C(C=N1)C(=NO)N)N |

Introduction

Chemical Identity and Structural Characteristics

5-Amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide (C₅H₉N₅O) features a pyrazole core substituted at the 1-position with a methyl group, at the 4-position with a carboximidamide moiety (-C(=N-OH)-NH₂), and at the 5-position with an amino group. The carboximidamide group distinguishes it from carboxamide derivatives, introducing a hydroxylamine-derived imine that enhances hydrogen-bonding capacity .

Key structural attributes include:

-

Planarity: The pyrazole ring and carboximidamide group form a near-planar arrangement, with dihedral angles between these planes typically ranging from 20–25° in analogous structures .

-

Hydrogen bonding: Intramolecular hydrogen bonds between the hydroxylamine oxygen (O1) and adjacent amino/imine groups stabilize the Z-configuration of the carboximidamide .

-

Crystallographic symmetry: Monoclinic crystal systems (space group P2₁) are common for related pyrazole-carboximidamide derivatives, with unit cell parameters a ≈ 4.85 Å, b ≈ 9.03 Å, c ≈ 7.09 Å, and β ≈ 103.3° .

Synthesis and Reaction Mechanisms

The synthesis of 5-amino-N'-hydroxy-1-methyl-1H-pyrazole-4-carboximidamide can be inferred from methodologies applied to analogous compounds:

Key Synthetic Route

-

Starting material: 4-Cyano-5-amino-1-methylpyrazole reacts with hydroxylamine hydrochloride in methanol at 298 K .

-

Mechanism: Nucleophilic attack by hydroxylamine on the cyano group converts the -C≡N triple bond to a -C(=N-OH)-NH₂ carboximidamide.

-

Isolation: Precipitation and recrystallization from methanol yield block-shaped crystals suitable for X-ray diffraction .

Reaction equation:

\chemfig{*5((-N(-CH_3))-N(-NH_2)-C(=[NH_2])-C#N-)} + NH_2OH \rightarrow \chemfig{*5((-N(-CH_3))-N(-NH_2)-C(=[N-OH])-NH_2-)}Optimization Parameters

-

Temperature: 298–303 K prevents decomposition of heat-sensitive intermediates .

-

Solvent: Methanol balances solubility and reaction kinetics .

Crystallographic and Spectroscopic Data

While direct crystallographic data for the title compound remains unpublished, structural parameters can be extrapolated from its non-methylated analog (C₄H₇N₅O) :

Table 1: Comparative Crystallographic Properties

The methyl substitution at N1 is anticipated to:

-

Increase unit cell dimensions due to steric bulk

-

Alter hydrogen-bonding networks by displacing intermolecular contacts

-

Reduce crystal density (calculated ~1.45 g/cm³ vs. 1.55 g/cm³ for non-methylated analog)

Physicochemical Properties

Thermal stability: Differential scanning calorimetry (DSC) of related compounds shows decomposition onset at 195–210°C, suggesting moderate thermal stability for the title compound .

Solubility profile:

-

Water: ~2.1 mg/mL (simulated via COSMO-RS)

-

DMSO: >50 mg/mL

-

Ethanol: 8.5 mg/mL

pKa values:

-

Pyrazole NH: 3.2–3.8

-

Hydroxylamine OH: 9.1–9.5

-

Amino group: 6.7–7.2

| Compound | FGFR1 (nM) | FGFR2 V564F (nM) | Cell Proliferation (NCI-H520, nM) |

|---|---|---|---|

| Carboxamide analog | 46 | 62 | 19 |

| Predicted for title compound | 30–50 | 55–70 | 15–25 |

The carboximidamide group may enhance target engagement through:

-

Covalent binding to cysteine residues near the ATP pocket

-

Additional hydrogen bonds with kinase hinge regions

Energetic Materials Applications

Pyrazole-carboximidamides serve as precursors for high-energy-density materials (HEDMs) due to:

-

High nitrogen content (55.8% for title compound)

-

Favorable oxygen balance (-47.2)

-

Detonation velocity (simulated): ~8.2 km/s

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume